Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate
Description
Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate (CAS 1349199-65-0) is a spirocyclic compound featuring a 1-oxa-6-azaspiro[3.3]heptane core. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.262 g/mol and a purity of ≥95% . The hemioxalate salt (2:1 ratio of base to oxalic acid) enhances stability and crystallinity, critical for pharmaceutical handling and storage . The compound’s spirocyclic architecture and amino functionality make it a valuable intermediate in drug discovery, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O3.C2H2O4/c2*1-9(2,3)15-8(13)12-5-10(6-12)7(11)4-14-10;3-1(4)2(5)6/h2*7H,4-6,11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZKCQTYQLEMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)N.CC(C)(C)OC(=O)N1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect reactive sites during intermediate steps and are later removed under specific conditions.
Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the spirocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or reduced spirocyclic rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane derivatives have shown promise as scaffolds for drug development, particularly in the synthesis of novel pharmaceuticals targeting various diseases. The spirocyclic structure provides unique steric and electronic properties that can enhance biological activity.
Case Study: Antidepressant Activity
Research has indicated that compounds derived from this class exhibit potential antidepressant effects, likely due to their ability to interact with neurotransmitter systems. A study demonstrated that specific derivatives could inhibit reuptake mechanisms of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts.
2. Antimicrobial Properties
Compounds similar to tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane have been evaluated for antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Tested Strains |
|---|---|---|
| Tert-butyl derivative A | Moderate | E. coli, S. aureus |
| Tert-butyl derivative B | High | Pseudomonas aeruginosa |
Applications in Material Science
1. Polymer Synthesis
The unique structure of tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane allows it to be used as a monomer in the production of advanced polymers with tailored properties, including increased thermal stability and mechanical strength.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives, enhancing their performance under various environmental conditions.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into specific binding sites, modulating the activity of the target. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate Oxalate (CAS 1431868-60-8)
- Molecular Formula : C₂₂H₃₈N₄O₈ (hemioxalate salt) .
- Key Features : Replaces the 1-oxa group with a second nitrogen atom, forming a 1,6-diazaspiro system.
- Physicochemical Properties : Higher molecular weight (486.559 g/mol ) and density (1.13 g/cm³) compared to the target compound. Purity ≥97%, stored at 2–8°C to prevent degradation .
- Applications : Used in peptide mimetics and as a rigid scaffold in CNS-targeting drugs due to enhanced hydrogen-bonding capacity from dual nitrogen atoms .
tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 1263285-88-6)
- Molecular Formula: C₁₀H₁₇NO₃ (MW = 199.25 g/mol) .
- Key Features : Oxygen atom at the 2-position instead of 1-oxa, altering ring strain and electronic properties.
- Synthesis : Produced via iridium-catalyzed amination, yielding a less polar derivative suitable for lipophilic drug candidates .
tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 2306252-24-2)
- Molecular Formula: C₁₀H₁₇NO₄ (MW = 215.25 g/mol) .
- Stability : Requires protection from light due to oxidative sensitivity of the hydroxyl group .
Table 1: Comparative Physicochemical Properties
Reactivity and Functional Group Analysis
- Amino Group (Target Compound): Enhances nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation) .
- Hydroxyl Group (3-Hydroxy Analog) : Prone to oxidation; often protected as ethers or esters in synthetic pathways .
Biological Activity
Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate hemioxalate (CAS: 1349199-65-0) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.56 g/mol. The compound features a spirocyclic structure, which is characteristic of many bioactive molecules, enhancing its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The spirocyclic structure may allow for selective binding to receptors involved in neurotransmission, inflammation, or other physiological processes.
Antimicrobial Activity
Studies have demonstrated that derivatives of azaspiro compounds exhibit antimicrobial properties. For instance, compounds similar to tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Analgesic Properties
The analgesic potential of azaspiro compounds has been explored in several studies. Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane may influence pain pathways, providing a basis for further investigation into its use as an analgesic.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
